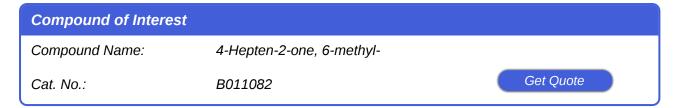


Synthesis and Characterization of 6-Methyl-4-hepten-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

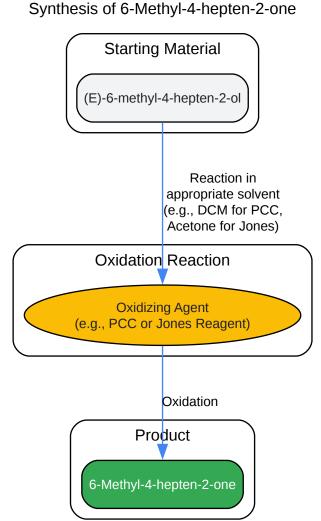
This technical guide provides a comprehensive overview of the synthesis and characterization of the α,β -unsaturated ketone, 6-methyl-4-hepten-2-one. This compound and its isomers are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. This document details a plausible synthetic route, outlines key characterization techniques, and presents comparative data with its common isomers.

Synthesis of 6-Methyl-4-hepten-2-one

The synthesis of 6-methyl-4-hepten-2-one can be effectively achieved through the oxidation of its corresponding secondary allylic alcohol, (E)-6-methyl-4-hepten-2-ol. This method is a standard and reliable transformation in organic synthesis. Several oxidizing agents can be employed for this purpose, with Pyridinium Chlorochromate (PCC) and the Jones reagent being common choices.

Synthetic Pathway Overview





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Caption: Synthetic workflow for 6-methyl-4-hepten-2-one.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of a secondary allylic alcohol to an α,β -unsaturated ketone using PCC.

Materials:

• (E)-6-methyl-4-hepten-2-ol



- Pyridinium Chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Sodium bicarbonate solution, saturated
- Magnesium sulfate, anhydrous
- · Celite or a similar filter aid

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-6-methyl-4-hepten-2-ol in anhydrous dichloromethane.
- To this solution, add a molar excess of PCC (typically 1.5 to 2 equivalents) in one portion.
- Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
- Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure 6methyl-4-hepten-2-one.

Characterization of 6-Methyl-4-hepten-2-one

Thorough characterization is essential to confirm the structure and purity of the synthesized 6-methyl-4-hepten-2-one. The following are the primary analytical techniques used. While



specific experimental data for 6-methyl-4-hepten-2-one is not widely available in the literature, the expected data can be inferred from its structure and comparison with its isomers.

Spectroscopic Data

| Technique | 6-Methyl-4-hepten- 2-one (Predicted) | 6-Methyl-5-hepten- 2-one[1][2] | 6-Methyl-2-hepten- 4-one[3] |
|------------------------|--|--|--------------------------------|
| ¹ H NMR | δ (ppm): ~0.9 (d, 6H), ~2.1 (s, 3H), ~2.2 (m, 1H), ~2.9 (d, 2H), ~5.4 (m, 1H), ~6.7 (m, 1H) | δ (ppm): 1.62 (s, 3H), 1.67 (s, 3H), 2.13 (s, 3H), 2.25 (t, 2H), 2.45 (q, 2H), 5.06 (t, 1H) | No specific data found |
| ¹³ C NMR | δ (ppm): ~18.0, ~22.0, ~30.0, ~45.0, ~125.0, ~145.0, ~198.0 | δ (ppm): 17.6, 22.6, 25.7, 29.8, 43.7, 122.9, 132.6, 208.5 | No specific data found |
| IR (cm ⁻¹) | ~1685 (C=O, conjugated), ~1630 (C=C), ~2960 (C-H) | ~1715 (C=O, non- conjugated), ~1670 (C=C), ~2970 (C-H) | Vapor Phase IR available |
| Mass Spec (m/z) | M ^{+*} at 126.10, fragmentation pattern showing loss of methyl and acetyl groups. | M ^{+*} at 126.10, prominent peaks at m/z 111, 93, 83, 69, 43. | GC-MS data available |

Note: Predicted data for 6-methyl-4-hepten-2-one is based on general chemical shift and absorption frequency knowledge for similar α,β -unsaturated ketones.

Physical and Chemical Properties

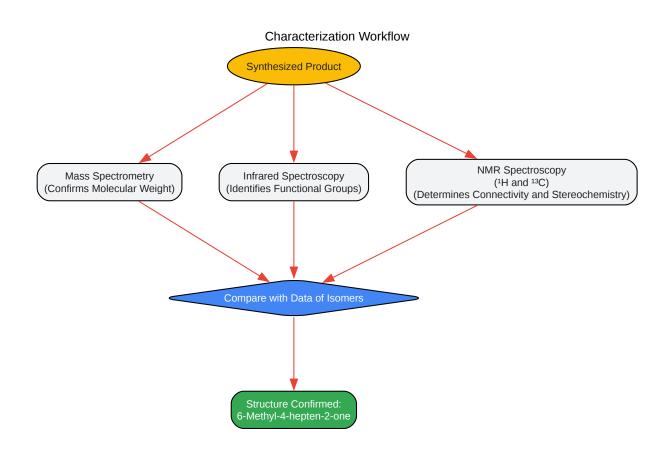


| Property | 6-Methyl-4-hepten- 2-one | 6-Methyl-5-hepten- 2-one[2] | 6-Methyl-2-hepten- 4-one[3] |
|-------------------|----------------------------------|----------------------------------|--------------------------------|
| Molecular Formula | C ₈ H ₁₄ O | C ₈ H ₁₄ O | C8H14O |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol |
| Boiling Point | Not available | 173 °C at 760 mmHg | Not available |
| Density | Not available | 0.855 g/cm³ at 20 °C | Not available |
| Refractive Index | Not available | 1.444 at 20 °C | Not available |

Logical Relationships in Characterization

The characterization process follows a logical workflow to unambiguously identify the synthesized compound and differentiate it from its isomers.





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Caption: Logical workflow for product characterization.

Conclusion

The synthesis of 6-methyl-4-hepten-2-one is readily achievable through the oxidation of (E)-6-methyl-4-hepten-2-ol. Careful selection of the oxidizing agent and reaction conditions is crucial to ensure high yield and purity. The characterization of the final product relies on a combination of spectroscopic techniques. The data presented in this guide, including comparisons with its isomers, provides a valuable resource for researchers working with this class of compounds. The distinct spectroscopic signatures of the conjugated system in 6-methyl-4-hepten-2-one, particularly the carbonyl stretch in the IR spectrum and the chemical shifts of the vinylic protons in the ¹H NMR spectrum, are key to differentiating it from its non-conjugated isomers.



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